![molecular formula C16H24ClF3N2 B13689515 N,N-Dimethyl-3-[3-(trifluoromethyl)phenethyl]piperidin-3-amine Hydrochloride](/img/structure/B13689515.png)
N,N-Dimethyl-3-[3-(trifluoromethyl)phenethyl]piperidin-3-amine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-3-[3-(trifluoromethyl)phenethyl]piperidin-3-amine Hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a piperidine ring substituted with a trifluoromethyl group, which imparts distinct chemical and biological characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-3-[3-(trifluoromethyl)phenethyl]piperidin-3-amine Hydrochloride typically involves the alkylation of 3-(trifluoromethyl)phenethylamine with N,N-dimethylpiperidine under controlled conditions. The reaction is often carried out in the presence of a suitable base, such as sodium hydride, and a solvent like benzene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethyl-3-[3-(trifluoromethyl)phenethyl]piperidin-3-amine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Benzene, toluene, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
N,N-Dimethyl-3-[3-(trifluoromethyl)phenethyl]piperidin-3-amine Hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-3-[3-(trifluoromethyl)phenethyl]piperidin-3-amine Hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Dimethyl-3-(trifluoromethyl)benzamide
- 1-(4-Fluorophenyl)cyclopentane-1-carbonitrile
- 1-[3-(Trifluoromethyl)phenyl]cyclopentane-1-carbonitrile
Uniqueness
N,N-Dimethyl-3-[3-(trifluoromethyl)phenethyl]piperidin-3-amine Hydrochloride is unique due to its specific substitution pattern and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C16H24ClF3N2 |
|---|---|
Peso molecular |
336.82 g/mol |
Nombre IUPAC |
N,N-dimethyl-3-[2-[3-(trifluoromethyl)phenyl]ethyl]piperidin-3-amine;hydrochloride |
InChI |
InChI=1S/C16H23F3N2.ClH/c1-21(2)15(8-4-10-20-12-15)9-7-13-5-3-6-14(11-13)16(17,18)19;/h3,5-6,11,20H,4,7-10,12H2,1-2H3;1H |
Clave InChI |
DERMPOBTHSIYDP-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1(CCCNC1)CCC2=CC(=CC=C2)C(F)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(3-Azetidinyl)phenyl]propanoic Acid Trifluoroacetate](/img/structure/B13689434.png)
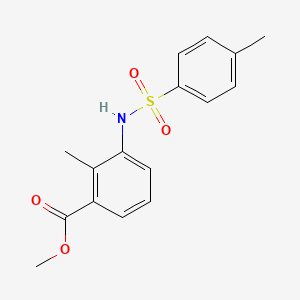
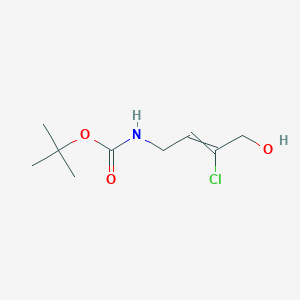
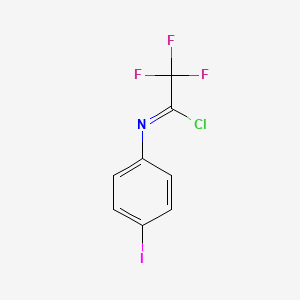
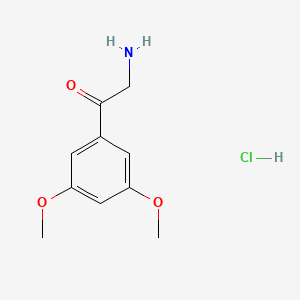
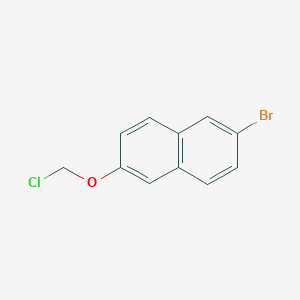
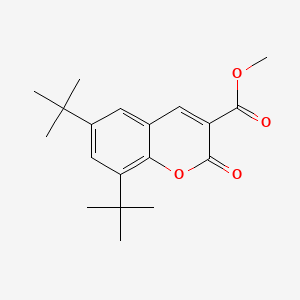
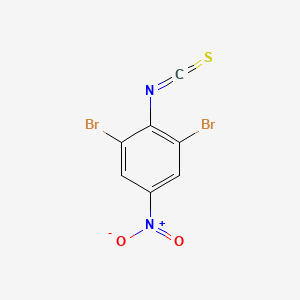
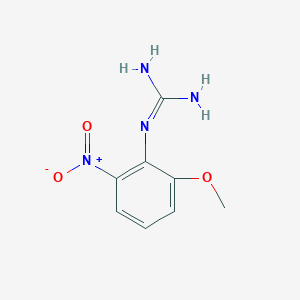
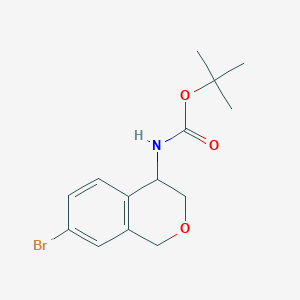
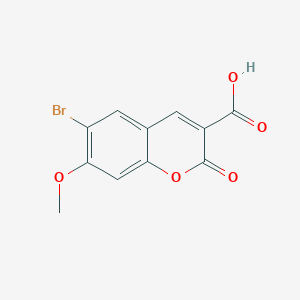
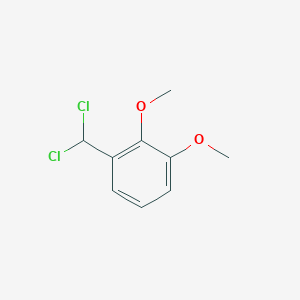
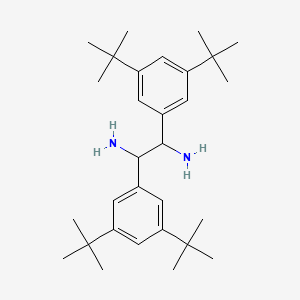
![5-[(4-Ethoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13689527.png)
